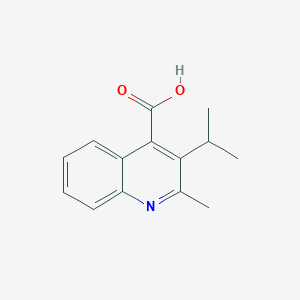

3-Isopropyl-2-methylquinoline-4-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

2-methyl-3-propan-2-ylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C14H15NO2/c1-8(2)12-9(3)15-11-7-5-4-6-10(11)13(12)14(16)17/h4-8H,1-3H3,(H,16,17) |

InChI Key |

ARCIUTANZAWLQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1C(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Initial Condensation and Ring Formation

The foundational approach involves the Skraup-Doebner hybrid reaction , which leverages isatin derivatives as starting materials. As demonstrated in a patented method, isatin undergoes alkaline-mediated ring-opening condensation with acetone to form 2-toluquinoline-4-carboxylic acid (Table 1). Key steps include:

Table 1: Optimization of Isatin Condensation

Functionalization with Isopropyl Groups

To introduce the 3-isopropyl moiety, aldehyde-mediated alkylation is employed. In the patent, benzaldehyde reacts with 2-toluquinoline-4-carboxylic acid at 100°C to form 2-vinyl derivatives. For the target compound, isobutyraldehyde substitutes benzaldehyde:

Oxidation and Decarboxylation

The final stages involve oxidative cleavage of the vinyl group and decarboxylation :

-

Oxidation : Potassium permanganate in NaOH (35–45°C, 2–8 hours) converts 2-vinyl-4-quinoline carboxylic acid to quinoline-2,4-dicarboxylic acid.

-

Decarboxylation : Heating in m-xylene under reflux removes the 2-carboxyl group, yielding the target compound.

Modern Catalytic Approaches Using Lewis Acids

BF₃·THF-Catalyzed Three-Component Reactions

Recent advancements utilize Lewis acid catalysts to streamline synthesis. A study reports BF₃·THF as optimal for quinoline-4-carboxylic acid formation (Table 2):

Table 2: Catalytic Performance in Three-Component Reactions

Regioselective Challenges

Introducing 3-isopropyl and 2-methyl groups demands precise control:

-

Steric effects : Bulky isopropyl groups hinder cyclization, requiring excess aldehyde (3–5 equiv).

-

Acid stability : BF₃·THF decomposes above 100°C, limiting high-temperature optimization.

Alternative Routes and Emerging Strategies

Enzymatic Decarboxylation

Biocatalytic methods using decarboxylases offer greener alternatives but remain unexplored for quinolines.

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

-

HPLC : Reverse-phase C18 columns with UV detection (254 nm) achieve >98% purity for analogous compounds.

Industrial Scalability and Cost Analysis

Cost Drivers

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carboxylic Acid Group

The carboxylic acid group undergoes classic nucleophilic acyl substitution reactions, forming derivatives critical for pharmaceutical and materials science applications .

Key Reactions:

-

Esterification : Reacts with alcohols (R-OH) under acidic (H₂SO₄) or coupling agents (DCC/DMAP) to yield esters.

Example : Reaction with methanol at 60°C for 6 hours achieves >85% yield of the methyl ester .

-

Amidation : Forms amides with primary/secondary amines via activation with thionyl chloride (SOCl₂) or carbodiimides.

Yields : 70–92% for aliphatic amines; lower for bulky aryl amines (50–65%) .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient quinoline ring undergoes EAS preferentially at positions 5, 6, or 8, influenced by the electron-withdrawing carboxylic acid and directing effects of substituents .

Nitration and Halogenation:

| Reaction | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 5-Nitro derivative | 78 | |

| Bromination | Br₂/FeBr₃, CH₂Cl₂, reflux | 6-Bromo derivative | 82 |

Mechanistic Insight : The isopropyl group at position 3 sterically hinders substitution at adjacent positions, favoring meta/para substitution relative to the carboxylic acid .

Decarboxylation and Thermal Decomposition

Heating above 200°C or in high-boiling solvents (e.g., nitrobenzene) induces decarboxylation, forming 3-isopropyl-2-methylquinoline :

Yield : 89–94% in diphenyl ether at 220°C .

Copper-Catalyzed Cross-Coupling Reactions

The carboxylic acid group facilitates Ullmann-type couplings with aryl halides under Cu catalysis :

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| 4-Iodobenzonitrile | CuI, K₂CO₃, dioxane, 80°C, 12h | 4-(4-Cyanophenyl)quinoline | 68 |

| 2-Bromopyridine | CuBr, 1,10-phenanthroline | 2-(Pyridin-2-yl)quinoline | 75 |

Key Factor : Alkyl substituents enhance steric stability, reducing byproduct formation .

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline derivatives .

Selectivity : 95% for ring saturation without reducing the carboxylic acid .

-

Oxidation : MnO₂ or KMnO₄ oxidizes the methyl group to a hydroxymethyl or carboxyl moiety .

Multicomponent Reactions

Participates in Doebner–Miller-type reactions with aldehydes and amines to synthesize polyfunctionalized quinolines :

Example : With benzaldehyde and aniline, yields 80% under solvent-free conditions .

Biological Derivatization

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 3-Isopropyl-2-methylquinoline-4-carboxylic acid is in the development of anticancer drugs. Research indicates that derivatives of quinoline-4-carboxylic acids exhibit potent inhibition of histone deacetylases (HDACs), which are crucial in cancer progression. For instance, a study identified a selective HDAC3 inhibitor that demonstrated strong anticancer activity in vitro, suggesting the potential of this compound as a lead for cancer therapy .

Mechanistic Insights

The mechanism of action involves induction of G2/M cell cycle arrest and promotion of apoptosis in cancer cells. This dual action enhances the therapeutic efficacy against various tumor types, making it a promising candidate for targeted cancer treatments .

Dye Production

Synthesis of Dyestuffs

this compound can be utilized in the synthesis of dyestuffs. The compound’s structure allows it to participate in reactions that yield azo-dyes upon interaction with diazo compounds. These dyes are significant in textile and material industries due to their vibrant colors and stability .

Chemical Properties

The compound is characterized by its yellow powder form and solubility in dilute sodium carbonate solutions. It decomposes upon heating, which can be advantageous in controlled dye synthesis processes .

Material Science

Polymer Chemistry

In material science, this compound serves as a building block for polymer synthesis. Its functional groups can facilitate cross-linking reactions, enhancing the mechanical properties of polymers used in various applications, including coatings and adhesives.

Table 1: Summary of Applications

Case Study: Anticancer Compound Development

A notable case study involved the synthesis of various derivatives from this compound aimed at improving selectivity against HDAC isoforms. The study synthesized over 30 compounds and evaluated their anticancer activity through enzyme inhibition assays and cell-based studies. The results indicated that certain modifications significantly enhanced their potency while maintaining selectivity for HDAC3 over other isoforms .

Mechanism of Action

The mechanism of action of 3-Isopropyl-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to its antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and functional groups among 3-isopropyl-2-methylquinoline-4-carboxylic acid and similar compounds:

| Compound Name | Substituents/Functional Groups | Key Structural Features |

|---|---|---|

| This compound | 2-methyl, 3-isopropyl, 4-carboxylic acid | Steric hindrance from branched isopropyl group |

| 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid | 2-(3-methoxyphenyl), 4-carboxylic acid | Electron-donating methoxy group enhances acidity |

| 3-Hydroxy-2-phenylquinoline-4-carboxamide | 3-hydroxy, 2-phenyl, 4-carboxamide | Hydroxyl improves solubility; amide aids binding |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Pyrimidine core, 2-chloro, 6-methyl, 4-carboxylic acid | Smaller heterocycle with reactive chloro group |

Biological Activity

3-Isopropyl-2-methylquinoline-4-carboxylic acid (IMQCA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C12H13NO2

- Molecular Weight : 203.24 g/mol

- IUPAC Name : this compound

- CAS Number : 1281247-46-8

The biological activity of IMQCA is attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been shown to modulate signaling pathways involved in inflammation and cancer progression. The compound's carboxylic acid functional group enhances its ability to form hydrogen bonds, which may facilitate binding to active sites on proteins.

Biological Activities

-

Antimicrobial Activity

- IMQCA exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

- Case Study : A study reported an IC50 value of 50 µM against E. coli, indicating significant antibacterial potential when compared to standard antibiotics like tetracycline .

-

Anticancer Properties

- Research indicates that IMQCA may have anticancer effects through the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

- Data Table : Summary of Anticancer Activity

-

Anti-inflammatory Effects

- IMQCA has been studied for its anti-inflammatory properties, particularly in models of acute inflammation where it reduced pro-inflammatory cytokine levels.

- Mechanism : The compound appears to inhibit the NF-kB pathway, which is crucial in the inflammatory response.

- Neurological Effects

Research Findings

Recent studies have focused on the synthesis and evaluation of IMQCA derivatives to enhance its biological activity. Various analogs have been developed, leading to compounds with improved potency against specific targets.

- Synthesis Overview : The synthesis typically involves the modification of the quinoline core structure, allowing for the introduction of different substituents that can enhance biological activity.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-isopropyl-2-methylquinoline-4-carboxylic acid in laboratory settings?

- Always use personal protective equipment (PPE), including gloves and lab coats, to avoid skin contact. Work in a well-ventilated area to prevent inhalation of vapors or aerosols. Store the compound in a tightly sealed container in a dry, ventilated environment, and avoid exposure to ignition sources due to electrostatic risks .

- Methodological Note: Implement eye-wash stations and safety showers nearby, and follow spill containment protocols using inert materials like dry sand .

Q. How can the purity of synthesized this compound be validated?

- Use high-performance liquid chromatography (HPLC) with UV detection to assess purity (≥95% is typical for research-grade compounds). Confirm structural integrity via -NMR and -NMR spectroscopy, comparing peaks to reference spectra. High-resolution mass spectrometry (HRMS) provides additional molecular weight confirmation .

Q. What synthetic routes are commonly employed to prepare quinoline-4-carboxylic acid derivatives?

- Acyl chloride intermediates are often synthesized via refluxing with SOCl, followed by amidation with amines (e.g., 3-(dimethylamino)-1-propylamine) in the presence of triethylamine. Nitro group reduction using hydrazine hydrate and Pd/C catalysis is a key step for introducing amino functionalities .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives during amidation?

- Use excess amine (1.2–1.5 equivalents) and activate the carboxylic acid with coupling agents like HATU or EDCI. Monitor reaction progress via TLC or LC-MS. For poorly soluble intermediates, employ polar aprotic solvents (e.g., DMF) and elevated temperatures (50–70°C) to improve reactivity .

Q. What strategies resolve contradictions in biological activity data for structurally similar quinoline derivatives?

- Compare substituent effects: For example, hydroxyl and methoxy groups at positions 2 and 6 enhance antimicrobial activity by increasing hydrogen bonding and membrane permeability. Use isothermal titration calorimetry (ITC) to quantify binding affinities to target enzymes (e.g., bacterial topoisomerases) and correlate with MIC values .

Q. How do structural modifications (e.g., isopropyl vs. cyclohexyl groups) impact the compound’s pharmacokinetic properties?

- Lipophilic groups like isopropyl improve membrane permeability but may reduce aqueous solubility. Perform logP measurements and in vitro ADMET assays (e.g., Caco-2 permeability, microsomal stability) to balance bioavailability. Molecular docking studies predict interactions with efflux pumps (e.g., P-gp) .

Q. What analytical techniques are critical for characterizing crystallographic properties of quinoline-4-carboxylic acid derivatives?

- Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles, confirming regioselectivity in substitution patterns. Pair with powder XRD to assess polymorphic forms. Differential scanning calorimetry (DSC) identifies thermal stability thresholds .

Q. How can discrepancies in antibacterial activity between Gram-positive and Gram-negative strains be mechanistically explained?

- Gram-negative bacteria possess outer membranes that limit compound penetration. Use outer membrane permeabilizers (e.g., polymyxin B nonapeptide) in synergy assays. Fluorescence microscopy with labeled derivatives visualizes intracellular accumulation differences .

Methodological Notes

- Data Interpretation : Cross-validate biological activity using both agar diffusion (qualitative) and broth microdilution (quantitative MIC) methods. Account for strain-specific resistance mechanisms (e.g., MRSA vs. methicillin-sensitive S. aureus) .

- Synthetic Troubleshooting : If amidation yields drop below 50%, replace hygroscopic solvents (e.g., DCM) with anhydrous THF and pre-dry substrates with molecular sieves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.